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Introduction

Diethyl 1,1-cyclopropanedicarboxylate is a versatile building block in organic synthesis,
prized for the inherent ring strain of its cyclopropane core. This strained three-membered ring
readily participates in a variety of ring-opening reactions, providing access to a diverse array of
functionalized acyclic and heterocyclic scaffolds. The presence of the gem-diester moiety
activates the cyclopropane ring, making it susceptible to attack by a range of nucleophilic,
electrophilic, and radical species. This reactivity profile has established diethyl 1,1-
cyclopropanedicarboxylate as a valuable intermediate in the synthesis of pharmaceuticals,
agrochemicals, and other complex organic molecules. Notably, it serves as a key precursor in
the industrial synthesis of the anti-asthmatic drug Montelukast and the non-steroidal anti-
inflammatory drug Ketorolac.[1][2][3]

This document provides detailed application notes and experimental protocols for several key
ring-opening reactions of diethyl 1,1-cyclopropanedicarboxylate and its derivatives.

Nucleophilic Ring-Opening Reactions
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The electron-withdrawing nature of the two ester groups polarizes the C-C bonds of the
cyclopropane ring, making it electrophilic and susceptible to nucleophilic attack. This leads to a
formal 1,3-addition across the cyclopropane, yielding a variety of functionalized propane
derivatives.

Aminolysis: Ring-Opening with Amines

The reaction of diethyl 1,1-cyclopropanedicarboxylate with amines proceeds to give y-amino
acid derivatives. While reactions with highly activated cyclopropane systems can occur at room
temperature, the ring-opening of diethyl 1,1-cyclopropanedicarboxylate typically requires
elevated temperatures. For instance, the reaction of a more reactive spiro-activated
cyclopropane with piperidine occurs at room temperature, whereas the corresponding reaction
with the less reactive diethyl 1,1-cyclopropanedicarboxylate requires heating to 110°C.[4]

General Reaction Scheme:
Figure 1. General scheme for aminolysis.
Experimental Protocol: Reaction with Aniline (Representative Procedure)

o Materials: Diethyl 1,1-cyclopropanedicarboxylate, aniline, toluene (anhydrous),
hydrochloric acid (1 M), sodium sulfate (anhydrous), ethyl acetate, hexane.

e Procedure:

o To a solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 mmol) in anhydrous toluene
(5 mL) is added aniline (1.2 mmol).

o The reaction mixture is heated to reflux (110°C) and stirred for 24 hours.
o The reaction is monitored by thin-layer chromatography (TLC).

o Upon completion, the mixture is cooled to room temperature and the solvent is removed
under reduced pressure.

o The residue is dissolved in ethyl acetate (20 mL) and washed with 1 M HCI (2 x 10 mL)
and brine (10 mL).
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o The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

o The crude product is purified by column chromatography on silica gel (eluent:
hexane/ethyl acetate gradient) to afford the corresponding diethyl 2-(2-
(phenylamino)ethyl)malonate.

Quantitative Data:

Temperature

Nucleophile °C) Time (h) Yield (%) Reference
Piperidine 110 24 Moderate [4]
Aniline 110 24 Moderate [4]

Thiolysis: Ring-Opening with Thiols

Thiolates are effective nucleophiles for the ring-opening of activated cyclopropanes. The
reaction of diethyl 1,1-cyclopropanedicarboxylate with sodium thiophenolate proceeds
smoothly to yield the corresponding thioether derivative.[5]

General Reaction Scheme:
Figure 2. General scheme for thiolysis.
Experimental Protocol: Reaction with Sodium Thiophenolate (Representative Procedure)

o Materials: Diethyl 1,1-cyclopropanedicarboxylate, thiophenol, sodium hydride (60%
dispersion in mineral oil), tetrahydrofuran (THF, anhydrous), ammonium chloride (saturated
agueous solution), diethyl ether, magnesium sulfate (anhydrous).

e Procedure:

o To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) under a
nitrogen atmosphere at 0°C, a solution of thiophenol (1.2 mmol) in anhydrous THF (2 mL)
is added dropwise.

o The mixture is stirred at 0°C for 30 minutes.
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o A solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 mmol) in anhydrous THF (2
mL) is added dropwise.

o The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

o The reaction is quenched by the slow addition of saturated agueous NH4CI solution (10
mL).

o The mixture is extracted with diethyl ether (3 x 15 mL).

o The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, filtered, and concentrated.

o The crude product is purified by column chromatography on silica gel (eluent:
hexane/ethyl acetate gradient) to afford diethyl 2-(2-(phenylthio)ethyl)malonate.

Quantitative Data:

. Temperatur . .
Nucleophile  Solvent °C) Time (h) Yield (%) Reference
e o
Sodium
THF rt 12 Good [5]

thiophenolate

Lewis Acid-Catalyzed Ring-Opening Reactions

Lewis acids can activate the cyclopropane ring towards nucleophilic attack by coordinating to
one of the carbonyl oxygens, thereby increasing the electrophilicity of the ring.

1,3-Halochalcogenation

The reaction of donor-acceptor cyclopropanes with chalcogenyl halides in the presence of a
Lewis acid catalyst, such as magnesium iodide (Mglz), provides a facile route to 1,3-
halochalcogenated products.[6]

Reaction Workflow:
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Figure 3. Workflow for 1,3-halochalcogenation.

Experimental Protocol: Mglz-Catalyzed 1,3-Chlorosulfenylation of Diethyl 2-phenyl-1,1-
cyclopropanedicarboxylate

o Materials: Diethyl 2-phenyl-1,1-cyclopropanedicarboxylate, p-tolylsulfenyl chloride,
magnesium iodide (Mglz), dichloromethane (CH2Clz, anhydrous).

e Procedure:

o To a solution of diethyl 2-phenyl-1,1-cyclopropanedicarboxylate (0.2 mmol) in anhydrous
CH2Clz2 (2 mL) is added p-tolylsulfenyl chloride (0.3 mmol, 1.5 equiv).
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o Magnesium iodide (0.02 mmol, 10 mol%) is then added in one portion.

o The reaction mixture is stirred at ambient temperature for a duration ranging from 5

minutes to 3 hours, while being monitored by TLC.

o Upon completion, the reaction is quenched with water and extracted with CH2Clz.

o The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated.

o The crude product is purified by column chromatography on silica gel to afford the 1,3-

chlorosulfenylated product.

Quantitative Data for 1,3-Halochalcogenation of Donor-Acceptor Cyclopropanes:

[6]

Donor (R?) Chalcogenyl Halide Yield (%) Reference
-Tolylsulfenyl

Phthalimido P y Y 91
chloride

-Tolylsulfenyl
Phenyl P y Y 99
chloride

[6]

p-Tolylsulfenyl

Phenoxy Spiore 51 [6]
Phenyl Phenylselenyl chloride 83 [6]
1,3-Aminothiolation

The Yb(OTf)s-catalyzed reaction of donor-acceptor cyclopropanes with sulfenamides results in

a 1,3-aminothiolation, providing access to y-aminated a-thiolated malonic esters.[7]

Plausible Catalytic Cycle:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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